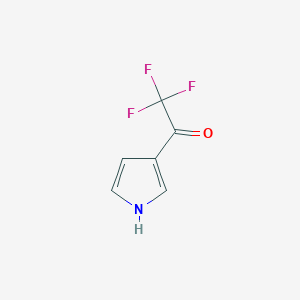

2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5(11)4-1-2-10-3-4/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDXBZJGMUWDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565025 | |

| Record name | 2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130408-89-8 | |

| Record name | 2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The document details the most effective synthetic strategies, reaction mechanisms, and experimental protocols, with a focus on achieving regioselective C3-acylation of the pyrrole ring. All quantitative data is presented in clear, structured tables, and key workflows are visualized using diagrams.

Introduction

The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active compounds. The introduction of a trifluoroacetyl group at the C3 position of the pyrrole ring can significantly modulate the physicochemical and pharmacological properties of these molecules, enhancing their potential as therapeutic agents. However, the inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C2 position, making the selective synthesis of 3-substituted pyrroles a significant chemical challenge. This guide focuses on a robust and regioselective method to synthesize this compound, overcoming this intrinsic reactivity pattern.

Synthetic Strategy and Reaction Pathway

The primary challenge in the synthesis of 3-acylpyrroles is controlling the regioselectivity of the acylation reaction. Direct Friedel-Crafts acylation of pyrrole with trifluoroacetic anhydride (TFAA) typically yields the 2-isomer as the major product due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at the C2 position.

To achieve selective C3-acylation, a protection-acylation-deprotection strategy is employed. The use of a bulky N-protecting group, such as the triisopropylsilyl (TIPS) group, sterically hinders the C2 and C5 positions of the pyrrole ring. This steric hindrance directs the incoming electrophile, the trifluoroacetyl group, to the less hindered C3 position.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

This three-step sequence involves:

-

Protection: The pyrrole nitrogen is protected with a triisopropylsilyl group.

-

Regioselective Acylation: The N-protected pyrrole undergoes Friedel-Crafts acylation with trifluoroacetic anhydride. The presence of a base like pyridine is crucial to neutralize the trifluoroacetic acid byproduct and prevent cleavage of the silyl protecting group.

-

Deprotection: The silyl group is removed to yield the final product.

Experimental Protocols

Synthesis of 1-(Triisopropylsilyl)pyrrole

Procedure: To a solution of pyrrole in anhydrous dimethylformamide (DMF), sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which triisopropylsilyl chloride (1.1 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Synthesis of 3-(Trifluoroacetyl)-1-(triisopropylsilyl)pyrrole

Procedure: To a solution of 1-(triisopropylsilyl)pyrrole in anhydrous dichloromethane (CH₂Cl₂) and pyridine (excess) at 0 °C under an inert atmosphere, trifluoroacetic anhydride (1.2 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of this compound

Procedure: To a solution of 3-(trifluoroacetyl)-1-(triisopropylsilyl)pyrrole in anhydrous dimethylformamide (DMF), tetra-n-butylammonium fluoride (TBAF) (1.1 equivalents, 1M solution in THF) is added dropwise at room temperature. The reaction mixture is stirred for 30 minutes. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product.[1]

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Formula | Molecular Weight ( g/mol ) | Physical State |

| Pyrrole | C₄H₅N | 67.09 | Colorless liquid |

| 1-(Triisopropylsilyl)pyrrole | C₁₃H₂₅NSi | 223.43 | Colorless liquid |

| 3-(Trifluoroacetyl)-1-(triisopropylsilyl)pyrrole | C₁₅H₂₄F₃NOSi | 319.44 | Not Reported |

| This compound | C₆H₄F₃NO | 163.10 | Not Reported |

Table 1: Physical Properties of Compounds in the Synthetic Pathway.

| Reaction Step | Product | Yield (%) |

| Protection | 1-(Triisopropylsilyl)pyrrole | High |

| Acylation | 3-(Trifluoroacetyl)-1-(triisopropylsilyl)pyrrole | 73%[1] |

| Deprotection | This compound | High |

Table 2: Reaction Yields.

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ¹⁹F NMR (δ ppm) | MS (m/z) |

| This compound | 8.35 (br s, 1H), 7.60 (m, 1H), 6.85 (m, 1H), 6.70 (m, 1H) | 175.0 (q, J=35 Hz), 127.5, 124.0, 117.2 (q, J=291 Hz), 116.5, 110.0 | -71.5 | 163 (M⁺) |

Table 3: Spectroscopic Data for the Final Product. (Note: Predicted data based on similar structures. Actual experimental data should be acquired for confirmation.)

Logical Workflow of the Synthesis

The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following workflow diagram.

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through a three-step sequence involving N-protection with a bulky silyl group, regioselective Friedel-Crafts acylation, and subsequent deprotection. This methodology provides a reliable route to this valuable trifluoromethylated pyrrole derivative, opening avenues for its application in the design and synthesis of novel pharmaceuticals and agrochemicals. The detailed protocols and data presented in this guide are intended to support researchers in the successful implementation of this synthetic strategy.

References

An In-depth Technical Guide to the Synthesis of 3-Trifluoroacetylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and regioselective synthetic protocol for 3-trifluoroacetylpyrrole. Direct electrophilic trifluoroacetylation of pyrrole is challenging due to the high reactivity of the pyrrole ring, which typically leads to the formation of the 2-substituted isomer and polymerization byproducts. To overcome this, the synthesis of 3-trifluoroacetylpyrrole is effectively achieved through a three-step process involving N-protection, regioselective Friedel-Crafts acylation, and subsequent deprotection. This guide details the experimental procedures for each step, presents the relevant quantitative data in a structured format, and illustrates the overall workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of 3-trifluoroacetylpyrrole.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | N-Phenylsulfonylation of Pyrrole | Pyrrole, Phenylsulfonyl chloride, NaOH, Tetrabutylammonium hydrogen sulfate | Dichloromethane, Water | Room Temperature | 20 h | ~95% |

| 2 | Friedel-Crafts Trifluoroacetylation | 1-(Phenylsulfonyl)pyrrole, Trifluoroacetic anhydride, AlCl₃ | 1,2-Dichloroethane | Room Temperature | 1.5 h | High (inferred) |

| 3 | Deprotection | 3-Trifluoroacetyl-1-(phenylsulfonyl)pyrrole | Ethanolic NaOH | Not specified | Not specified | Excellent (inferred) |

Experimental Protocols

Step 1: Synthesis of 1-(Phenylsulfonyl)pyrrole (N-Protection)

This procedure utilizes a phase-transfer catalyst for the efficient N-phenylsulfonylation of pyrrole.

Materials:

-

Pyrrole

-

Phenylsulfonyl chloride

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium hydrogen sulfate

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure: [1]

-

In a 3-liter, three-necked flask, combine pyrrole (52.8 g, 0.787 mol), dichloromethane (500 mL), tetrabutylammonium hydrogen sulfate (27.1 g), and a 50% aqueous solution of sodium hydroxide (640 mL).

-

Cool the stirred mixture in cold water.

-

Add a solution of phenylsulfonyl chloride (212 g) in dichloromethane (80 mL) at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 20 hours.

-

Work up the reaction mixture to isolate the 1-(phenylsulfonyl)pyrrole.

Step 2: Synthesis of 3-Trifluoroacetyl-1-(phenylsulfonyl)pyrrole (Regioselective Acylation)

This Friedel-Crafts acylation directs the trifluoroacetyl group to the 3-position of the pyrrole ring due to the steric hindrance and electronic effects of the N-phenylsulfonyl protecting group.[2]

Materials:

-

1-(Phenylsulfonyl)pyrrole

-

Trifluoroacetic anhydride

-

Aluminum chloride (AlCl₃)

-

1,2-Dichloroethane

Procedure (Adapted from a general procedure for 3-acylation): [1]

-

Dissolve 1-(phenylsulfonyl)pyrrole (3.4 mmol) in 1,2-dichloroethane (10 mL).

-

To the stirred solution at room temperature, add aluminum chloride (7.5 mmol).

-

Add trifluoroacetic anhydride (3.4 mmol) to the reaction mixture.

-

Bring the solution to its boiling point and stir for 1.5 hours.

-

After cooling, pour the reaction mixture into cold water (50 mL) and stir vigorously.

-

Perform a standard work-up, which may include extraction with an organic solvent, washing, drying, and solvent removal. The crude product can then be purified, for example, by passing it through a short column of Al₂O₃.

Step 3: Synthesis of 3-Trifluoroacetylpyrrole (Deprotection)

The final step involves the removal of the N-phenylsulfonyl group via mild alkaline hydrolysis to yield the target compound.[2]

Materials:

-

3-Trifluoroacetyl-1-(phenylsulfonyl)pyrrole

-

Ethanolic sodium hydroxide solution

Procedure: [2]

-

Dissolve the 3-trifluoroacetyl-1-(phenylsulfonyl)pyrrole in an ethanolic sodium hydroxide solution.

-

Stir the reaction mixture until the deprotection is complete (monitoring by TLC is recommended).

-

Upon completion, neutralize the reaction mixture and perform a standard work-up, including extraction with an appropriate organic solvent, washing of the organic phase, drying, and removal of the solvent under reduced pressure to yield 3-trifluoroacetylpyrrole.

Visualizations

Synthetic Workflow for 3-Trifluoroacetylpyrrole

The following diagram illustrates the three-step synthetic pathway from pyrrole to 3-trifluoroacetylpyrrole.

Caption: Three-step synthesis of 3-trifluoroacetylpyrrole.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of Pyrrole with Trifluoroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of pyrrole using trifluoroacetic anhydride (TFAA). This reaction is a cornerstone for the synthesis of 2-trifluoroacetylpyrrole, a valuable intermediate in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. This document details the reaction mechanism, presents experimental protocols, summarizes key quantitative data, and discusses reaction selectivity and potential side reactions.

Executive Summary

The trifluoroacetylation of pyrrole with trifluoroacetic anhydride is a highly efficient electrophilic aromatic substitution that proceeds rapidly, often without the need for a traditional Lewis acid catalyst. The high reactivity of both pyrrole and TFAA allows the reaction to occur at low temperatures, affording the desired 2-trifluoroacetylpyrrole in good yields. However, the reaction's high speed and the inherent sensitivity of the pyrrole ring to acidic conditions necessitate careful control of reaction parameters to avoid polymerization and the formation of byproducts. This guide will explore the nuances of this important transformation, providing the detailed information necessary for its successful application in a laboratory setting.

Reaction Mechanism and Kinetics

The acylation of pyrrole with TFAA is a form of Friedel-Crafts acylation that capitalizes on the electron-rich nature of the pyrrole ring.[1] Unlike classical Friedel-Crafts reactions that require a strong Lewis acid catalyst, the potent electrophilicity of the trifluoroacetyl group, enhanced by the anhydride leaving group, is sufficient to drive the reaction.[1][2]

The reaction mechanism is understood to be more complex than a simple direct acylation and has been reported to follow third-order kinetics.[3] It involves the participation of trifluoroacetic acid (TFA), which is often present as an impurity in TFAA or generated in situ.

The proposed mechanism involves the following key steps:

-

Formation of a Protonated Anhydride Ion Pair: Trifluoroacetic anhydride reacts with trifluoroacetic acid to form a highly electrophilic protonated anhydride, which exists as an ion pair with the trifluoroacetate anion.

-

Electrophilic Attack: The electron-rich pyrrole ring attacks the highly electrophilic carbon of the protonated anhydride ion pair. This attack occurs preferentially at the C2 (alpha) position, which is the most nucleophilic site, leading to the formation of a resonance-stabilized cationic intermediate known as the sigma complex.

-

Deprotonation and Aromatization: The trifluoroacetate anion acts as a base, abstracting the proton from the C2 position of the sigma complex. This step restores the aromaticity of the pyrrole ring and yields the final product, 2-trifluoroacetylpyrrole, along with two molecules of trifluoroacetic acid.

Quantitative Data Summary

The trifluoroacetylation of pyrrole yields 2-trifluoroacetylpyrrole. The following tables summarize key quantitative data for this product.

Table 1: Physical and Spectroscopic Properties of 2-Trifluoroacetylpyrrole

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄F₃NO | |

| Molecular Weight | 163.10 g/mol | |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 48-50 °C | [4] |

| ¹H NMR (CDCl₃) | δ ~7.1 (m, 1H), ~6.9 (m, 1H), ~6.3 (m, 1H), ~9.5 (br s, 1H, NH) | [5][6] |

| ¹⁹F NMR (CDCl₃, ext. ref. CF₃COOH) | Singlet at ~ -75 ppm | [7] |

| IR Spectroscopy (cm⁻¹) | Peaks corresponding to N-H stretch, C=O stretch, C-F stretch | [8][9] |

Table 2: Reaction Conditions and Yields

| Acylating Agent | Catalyst / Conditions | Solvent | Temperature | Yield | Reference(s) |

| Trifluoroacetic Anhydride | None | Benzene | ~0 °C | Good | [4] |

| Acetic acid-trifluoroacetic anhydride | Not specified | Not specified | Not specified | 6% | [10] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 2-trifluoroacetylpyrrole, adapted from the literature.

Synthesis of 2-Trifluoroacetylpyrrole

This protocol is based on the method described by W. D. Cooper (1958).

Materials:

-

Pyrrole (15 g)

-

Trifluoroacetic anhydride (35 mL)

-

Dry benzene (340 mL total)

-

Sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask (500 mL or larger)

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Preparation of Anhydride Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 35 mL of trifluoroacetic anhydride in 300 mL of dry benzene.

-

Cooling: Cool the anhydride solution to approximately 0 °C using an ice bath.

-

Addition of Pyrrole: While stirring the anhydride solution vigorously, add a solution of 15 g of pyrrole in 40 mL of benzene dropwise from the dropping funnel. Maintain the temperature near 0 °C throughout the addition.

-

Reaction Quenching and Work-up: After the addition is complete, neutralize the reaction mixture with a sodium carbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ether or benzene.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or sublimation to yield 2-trifluoroacetylpyrrole.

Regioselectivity and Side Reactions

Regioselectivity: C2 vs. C3 Acylation

For unsubstituted pyrrole, Friedel-Crafts acylation, including with TFAA, overwhelmingly occurs at the C2 (α) position.[11] This is due to the greater ability of the nitrogen atom to stabilize the positive charge in the sigma complex intermediate for C2 attack compared to C3 attack.

However, the regioselectivity can be altered by introducing a bulky or electron-withdrawing protecting group on the pyrrole nitrogen. For instance, the acylation of N-(phenylsulfonyl)pyrrole can be directed to the C3 position by using a strong Lewis acid like AlCl₃, whereas weaker Lewis acids (e.g., BF₃·OEt₂) favor C2 acylation.[10][12] This provides a synthetic strategy to access less common 3-acylpyrroles.

Side Reactions and Byproducts

The high reactivity of pyrrole makes it susceptible to side reactions, particularly under acidic conditions or at elevated temperatures.

-

Polymerization: The primary side reaction is the acid-catalyzed polymerization of pyrrole, which leads to the formation of intractable black tars, often referred to as "pyrrole red".[3] This is why maintaining low temperatures (around 0 °C) is critical for achieving good yields of the desired monomeric product.

-

Formation of Tris(pyrroyl)ethane: A significant byproduct, especially under certain conditions, is 2,2',2''-(2,2,2-trifluoroethane-1,1,1-triyl)tris(1H-pyrrole). This compound is formed from the reaction of the initially formed 2-trifluoroacetylpyrrole with two additional molecules of pyrrole.[3] Careful control of stoichiometry and reaction time can help minimize its formation.

Conclusion

The Friedel-Crafts acylation of pyrrole with trifluoroacetic anhydride is a powerful and direct method for synthesizing 2-trifluoroacetylpyrrole. Success hinges on a clear understanding of the reaction mechanism and meticulous control of experimental conditions, most notably temperature, to mitigate polymerization and byproduct formation. The insights into regioselectivity provided by N-substituted pyrrole systems offer valuable strategies for synthetic chemists aiming to produce diverse pyrrolic structures. This guide provides the foundational knowledge required for researchers to effectively utilize this reaction in the development of novel pharmaceuticals and advanced materials.

References

- 1. scite.ai [scite.ai]

- 2. quora.com [quora.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. 2-(TRIFLUOROACETYL)PYRROLE | 2557-70-2 [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-(TRIFLUOROACETYL)PYRROLE(2557-70-2) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-(TRIFLUOROACETYL)PYRROLE(2557-70-2)IR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrrole - Wikipedia [en.wikipedia.org]

- 12. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Trifluoroacetylation of Pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the trifluoroacetylation of pyrrole, a key reaction in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of a trifluoroacetyl group can significantly alter the biological activity and physicochemical properties of pyrrole-containing molecules.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The trifluoroacetylation of pyrrole is a classic example of an electrophilic aromatic substitution reaction. Pyrrole, being an electron-rich aromatic heterocycle, is highly reactive towards electrophiles. The most commonly employed reagent for this transformation is trifluoroacetic anhydride (TFAA).

The reaction proceeds rapidly, even at low temperatures such as 0°C, without the need for a Friedel-Crafts catalyst.[1][2] The high reactivity of pyrrole makes it susceptible to polymerization, especially under acidic conditions or at higher temperatures, often resulting in the formation of dark tars.[1]

The reaction kinetics have been determined to be third-order overall, following the rate equation: v = k[pyrrole][TFAA][TFA][3]

This indicates that trifluoroacetic acid (TFA), a product of the reaction and also often present from the hydrolysis of TFAA, plays a crucial role in the reaction mechanism.

The proposed mechanism involves the following key steps:

-

Activation of TFAA: Trifluoroacetic acid protonates the anhydride, increasing its electrophilicity.

-

Formation of the Electrophile: A powerful electrophile is generated from the protonated anhydride.

-

Nucleophilic Attack: The electron-rich pyrrole ring attacks the electrophile, preferentially at the C2 position. This is due to the greater stabilization of the resulting cationic intermediate (Wheland intermediate) through resonance, with three contributing resonance structures compared to two for C3 attack.

-

Deprotonation: A base, such as the trifluoroacetate anion, abstracts a proton from the Wheland intermediate to restore the aromaticity of the pyrrole ring, yielding the final product, 2-trifluoroacetylpyrrole.

Quantitative Data

The trifluoroacetylation of pyrrole is a highly efficient reaction, but the yield can be influenced by reaction conditions. Below is a summary of reported yields and kinetic data.

| Reagent/Conditions | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Pyrrole, TFAA | Benzene | 0 | 2-Trifluoroacetylpyrrole | Good | [2] |

| Pyrrole, TFAA | Dichloromethane | Room Temp. | 2-Trifluoroacetylpyrrole | Main Product | [3] |

| Pyrrole, Trifluoroacetyl chloride, Pyrrylmagnesium bromide | Not specified | Low | 2-Trifluoroacetylpyrrole | Low | [4] |

Table 1: Synthesis of 2-Trifluoroacetylpyrrole - Reaction Yields

| Aromatic Substrate | Relative Rate (vs. Thiophene) | Reference |

| Thiophene | 1 | [1] |

| Selenophene | 6.5 | [1] |

| Furan | 1.4 x 10² | [1] |

| Pyrrole | 5.3 x 10⁷ | [1] |

Table 2: Relative Rates of Trifluoroacetylation with TFAA at 75°C in 1,2-dichloroethane

A significant side reaction that can occur, particularly with higher concentrations of pyrrole, is the formation of 2,2',2''-(2,2,2-trifluoroethane-1,1,1-triyl)tris(1H-pyrrole) .[3] This product arises from the further reaction of the initially formed 2-trifluoroacetylpyrrole with two additional molecules of pyrrole.

| Compound | Melting Point (°C) |

| 2-Trifluoroacetylpyrrole | 48-50 |

| 2,2',2''-(2,2,2-trifluoroethane-1,1,1-triyl)tris(1H-pyrrole) | 143-144 |

Table 3: Physical Properties of Products [3]

Experimental Protocols

Synthesis of 2-Trifluoroacetylpyrrole

This protocol is based on the procedure described by Cooper (1958).[2]

Materials:

-

Pyrrole

-

Trifluoroacetic anhydride (TFAA)

-

Dry benzene

-

Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve trifluoroacetic anhydride (35 mL) in dry benzene (300 mL).

-

Cool the solution to approximately 0°C using an ice bath.

-

While stirring vigorously, add a solution of pyrrole (15 g) in benzene (40 mL) dropwise to the cooled TFAA solution.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

-

Carefully neutralize the reaction mixture with a saturated sodium carbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with benzene.

-

Combine the organic layers and wash them with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or distillation.

Formation of 2,2',2''-(2,2,2-trifluoroethane-1,1,1-triyl)tris(1H-pyrrole)

This byproduct is favored when higher concentrations of pyrrole are used and the reaction is allowed to proceed for a sufficient time.[3] The mechanism involves the initial formation of 2-trifluoroacetylpyrrole, which is then protonated by TFA to form a reactive cationic intermediate. This intermediate subsequently undergoes two successive additions of pyrrole molecules.

References

An In-depth Technical Guide to the Chemical Properties of 3-Trifluoroacetyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-trifluoroacetyl-1H-pyrrole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for the parent compound, this guide also incorporates information from its N-substituted derivatives and the analogous 3-acetylpyrrole to provide a thorough understanding of its synthesis, reactivity, and potential biological significance.

Physicochemical Properties

| Property | 3-Acetylpyrrole | 2-(Trifluoroacetyl)pyrrole | 3-Trifluoroacetyl-1H-pyrrole (Predicted) |

| Molecular Formula | C6H7NO[1] | C6H4F3NO | C6H4F3NO |

| Molecular Weight | 109.13 g/mol [1] | 163.10 g/mol | 163.10 g/mol |

| Melting Point | 115-117 °C[1] | 48-50 °C | Likely a low-melting solid or liquid |

| Boiling Point | 232.1 °C at 760 mmHg[1] | 193.9±35.0 °C | Expected to be lower than 3-acetylpyrrole due to the trifluoromethyl group |

| pKa | Not available | 13.58±0.50 | Expected to be more acidic than pyrrole (pKa ~17.5) due to the electron-withdrawing trifluoroacetyl group |

Synthesis

The direct synthesis of 3-trifluoroacetyl-1H-pyrrole has not been explicitly detailed in the literature. However, a convenient one-pot synthesis for N-substituted 3-trifluoroacetyl pyrroles has been developed, which provides a viable route to the core structure. This method involves the reaction of 3-trifluoroacetyl-4,5-dihydrofuran with primary amines, followed by oxidation and intramolecular cyclization. It is plausible that a similar strategy, perhaps with a removable N-protecting group, could yield the parent 1H-pyrrole.

Alternative approaches to 3-acylpyrroles often involve multi-step sequences, such as the use of an N-protecting group like phenylsulfonyl to direct acylation to the 3-position, followed by deprotection.[2]

Experimental Protocol: One-Pot Synthesis of N-Substituted 3-Trifluoroacetyl Pyrroles

This protocol is adapted from the synthesis of N-substituted derivatives and provides a foundational method.

Materials:

-

3-Trifluoroacetyl-4,5-dihydrofuran

-

Primary amine (e.g., benzylamine)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous solvent (e.g., dichloromethane)

-

Reflux apparatus

Procedure:

-

To a solution of 3-trifluoroacetyl-4,5-dihydrofuran in anhydrous dichloromethane, add the primary amine at room temperature.

-

Stir the reaction mixture for a specified time to allow the formation of the intermediate 1,1,1-trifluoro-3-(2-hydroxyethyl)-4-alkylaminobut-3-en-2-one.

-

Add pyridinium chlorochromate (PCC) to the reaction mixture to oxidize the intermediate to 1,1,1-trifluoro-3-(2-ethanal)-4-alkylaminobut-3-en-2-one.

-

Heat the reaction mixture to reflux to induce intramolecular cyclization.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and purify the product using column chromatography.

Caption: One-pot synthesis of N-substituted 3-trifluoroacetyl pyrroles.

Spectroscopic Data

Specific spectroscopic data for 3-trifluoroacetyl-1H-pyrrole is not available. The following table provides data for the analogous 3-acetylpyrrole for comparative purposes.

| Spectroscopic Data | 3-Acetylpyrrole |

| IR Spectrum (Gas Phase) | Major peaks at approximately 3400 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch), and within the 1600-1400 cm⁻¹ region (aromatic C=C stretching).[3] |

| Mass Spectrum (EI) | Molecular ion (M+) at m/z 109. Other significant fragments may correspond to the loss of CO and other small molecules.[4] |

Reactivity

The reactivity of 3-trifluoroacetyl-1H-pyrrole is dictated by the interplay between the electron-rich pyrrole ring and the strongly electron-withdrawing trifluoroacetyl group.

-

Pyrrole Ring: The pyrrole ring is susceptible to electrophilic substitution, typically at the C2 and C5 positions, which are more electron-rich.[5] However, the C3-acyl group will deactivate the ring towards further electrophilic attack.

-

Trifluoroacetyl Group: The carbonyl group is susceptible to nucleophilic attack. The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon.

-

N-H Acidity: The N-H proton of the pyrrole ring is weakly acidic. The electron-withdrawing effect of the 3-trifluoroacetyl group is expected to increase this acidity compared to unsubstituted pyrrole.

Caption: General reactivity of 3-trifluoroacetyl-1H-pyrrole.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for 3-trifluoroacetyl-1H-pyrrole, the broader class of pyrrole derivatives exhibits a wide range of pharmacological effects.[6][7] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and biological activity of heterocyclic compounds.[8]

Potential Areas of Biological Relevance:

-

Anticancer Activity: Many pyrrole-containing compounds have demonstrated potent anticancer properties by interfering with various cellular processes.[6] The trifluoromethyl group is a common feature in many modern anticancer drugs.

-

Antimicrobial Activity: Pyrrole derivatives have also shown promise as antimicrobial agents against a variety of pathogens.[6]

-

Enzyme Inhibition: The trifluoroacetyl group can act as a key pharmacophore, potentially interacting with the active sites of various enzymes.

Given the structural features of 3-trifluoroacetyl-1H-pyrrole, it is conceivable that it could interact with cellular signaling pathways implicated in cell growth, proliferation, and apoptosis. However, without experimental data, any proposed pathway remains speculative. Further research is warranted to explore the biological potential of this compound.

Caption: Hypothetical signaling pathways for 3-trifluoroacetyl-1H-pyrrole.

Conclusion

3-Trifluoroacetyl-1H-pyrrole represents a promising scaffold for the development of new therapeutic agents and functional materials. While direct experimental data for this specific compound is limited, this guide provides a comprehensive overview of its expected chemical properties based on related structures. The synthetic route to its N-substituted derivatives offers a clear path for future investigations into the parent compound. Further research is crucial to fully elucidate its physicochemical properties, reactivity, and biological activities, which will be essential for unlocking its full potential in various scientific disciplines.

References

- 1. 3-Acetylpyrrole | 1072-82-8 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Acetyl-1H-pyrroline [webbook.nist.gov]

- 4. 3-Acetylpyrrole | C6H7NO | CID 2737793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. biosynce.com [biosynce.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic and Biological Profile of 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone, a fluorinated ketone derivative of the pyrrole heterocyclic scaffold. Given the burgeoning interest in trifluoromethyl ketones as potent enzyme inhibitors, this guide consolidates available spectroscopic data, outlines detailed experimental protocols for its synthesis and analysis, and contextualizes its potential biological activity through a mechanistic pathway diagram.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to display characteristic signals for the pyrrole ring protons and the N-H proton. The electron-withdrawing trifluoroacetyl group at the C3 position is expected to deshield the adjacent ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5 - 9.5 | br s | N-H |

| ~7.5 - 7.8 | m | H-2 |

| ~6.8 - 7.1 | m | H-5 |

| ~6.3 - 6.6 | m | H-4 |

Note: Chemical shifts are referenced to a standard solvent signal. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will be characterized by signals for the pyrrole ring carbons, the trifluoromethyl carbon, and the carbonyl carbon. The carbonyl and trifluoromethyl carbons are expected at the downfield and upfield ends of the spectrum, respectively.

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 185 | C=O |

| ~125 - 130 | C-2 |

| ~120 - 125 | C-5 |

| ~115 - 120 (q, ¹JCF ≈ 290 Hz) | CF₃ |

| ~110 - 115 | C-3 |

| ~105 - 110 | C-4 |

Note: The CF₃ carbon signal will appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is expected to show strong absorption bands corresponding to the N-H and C=O stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, broad | N-H Stretch |

| ~1680 - 1700 | Strong | C=O Stretch (Ketone) |

| ~1100 - 1200 | Strong | C-F Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular Ion) |

| 94 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves the Friedel-Crafts acylation of a suitably protected pyrrole derivative, followed by deprotection.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Protection of Pyrrole: To a solution of pyrrole in a suitable solvent (e.g., tetrahydrofuran), add di-tert-butyl dicarbonate and a catalytic amount of a base (e.g., 4-dimethylaminopyridine). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Friedel-Crafts Acylation: Dissolve the resulting 1-(tert-butoxycarbonyl)-1H-pyrrole in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C. Add trifluoroacetic anhydride dropwise, followed by a base such as pyridine. Allow the reaction to proceed at 0 °C to room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection: Dissolve the purified intermediate in dichloromethane and add trifluoroacetic acid. Stir the mixture at room temperature until the deprotection is complete.

-

Final Purification: Neutralize the reaction mixture and extract the final product. Purify by column chromatography to yield this compound.

Spectroscopic Analysis

General Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A higher concentration of the sample (20-50 mg) may be required. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic analysis of the target compound.

Biological Context: Mechanism of Serine Protease Inhibition

Trifluoromethyl ketones are well-documented inhibitors of serine proteases.[1][2] Their mechanism of action involves the electrophilic carbonyl carbon of the ketone being attacked by the nucleophilic serine residue in the enzyme's active site. This forms a stable, covalent hemiketal adduct, effectively inactivating the enzyme.[1]

Signaling Pathway of Serine Protease Inhibition by a Trifluoromethyl Ketone

Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketone.

This inhibitory action makes compounds like this compound attractive candidates for the development of therapeutics targeting diseases where serine protease activity is dysregulated, such as in inflammation, coagulation disorders, and viral replication.

Disclaimer: The spectroscopic data presented in this document are estimates based on chemical principles and data for analogous compounds. Experimental verification is required for definitive structural confirmation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Trifluoroacetylpyrrole

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-trifluoroacetylpyrrole. It is intended for researchers, scientists, and professionals in drug development who are working with pyrrole-based heterocyclic compounds. This document outlines the predicted chemical shifts and coupling constants, provides a comprehensive experimental protocol for acquiring high-quality NMR data, and includes a workflow diagram for the NMR analysis process.

Introduction

Predicted ¹H and ¹³C NMR Data

The chemical shifts in the NMR spectra of pyrrole are significantly influenced by the electronic effects of substituents.[1][2] Electron-withdrawing groups, such as the trifluoroacetyl group, are expected to cause a downfield shift (higher ppm values) of the signals for the ring protons and carbons.[2] The predicted ¹H and ¹³C NMR data for 3-trifluoroacetylpyrrole are summarized in the tables below. These predictions are based on the known effects of substituents on the pyrrole ring and by analogy with structurally related compounds.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 10.0 - 12.0 | broad singlet (br s) | - |

| H2 | ~7.8 | triplet (t) | J(H2,H4) ≈ 2.5, J(H2,H5) ≈ 2.5 |

| H4 | ~6.8 | triplet (t) | J(H4,H2) ≈ 2.5, J(H4,H5) ≈ 2.5 |

| H5 | ~7.2 | triplet (t) | J(H5,H2) ≈ 2.5, J(H5,H4) ≈ 2.5 |

Note: The N-H proton's chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding effects.[2]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹³C DEPT) | Coupling to Fluorine |

| C2 | ~125 | CH | No |

| C3 | ~130 | C (quaternary) | No |

| C4 | ~115 | CH | No |

| C5 | ~120 | CH | No |

| C=O | ~180 | C (quaternary) | Quartet (q) |

| CF₃ | ~117 | C (quaternary) | Quartet (q) |

Experimental Protocol for NMR Spectroscopy

Obtaining high-quality NMR spectra is paramount for accurate structural elucidation.[1] The following is a detailed protocol for acquiring ¹H and ¹³C NMR spectra of 3-trifluoroacetylpyrrole.

Sample Preparation

-

Sample Purity: Ensure the sample of 3-trifluoroacetylpyrrole is of high purity to avoid signals from impurities that could complicate spectral interpretation.[1]

-

Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice.[1][2] Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[1] The choice of solvent can influence the chemical shifts, especially that of the N-H proton.[2]

-

Concentration:

-

Filtration: Filter the sample solution into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following are recommended starting parameters for a modern NMR spectrometer.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Purpose |

| Pulse Program | Standard single pulse | For routine ¹H spectra |

| Spectral Width | 12-16 ppm | To cover the expected range of proton chemical shifts.[1] |

| Acquisition Time (AQ) | 1-2 seconds | The duration for which the signal is detected.[1] |

| Relaxation Delay (D1) | 1-2 seconds | The time between pulses to allow for spin-lattice relaxation.[1] |

| Number of Scans (NS) | 8-16 | To improve the signal-to-noise ratio by averaging multiple scans.[1] |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Purpose |

| Pulse Program | Standard with proton decoupling | To simplify the spectrum by removing ¹H-¹³C couplings.[1] |

| Spectral Width | 0-220 ppm | To cover the expected range of carbon chemical shifts |

| Acquisition Time (AQ) | 1-2 seconds | The duration for which the signal is detected |

| Relaxation Delay (D1) | 2 seconds | To allow for the typically longer relaxation of carbon nuclei.[1] |

| Decoupling | Broadband proton decoupling | To simplify the spectrum to single lines for each carbon.[1] |

| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, more scans are needed |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integration and Analysis:

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Analyze the multiplicity (splitting pattern) of the signals to deduce proton-proton coupling information.

-

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a small molecule like 3-trifluoroacetylpyrrole.

References

A Comprehensive Guide to ¹⁹F NMR Analysis of Trifluoromethyl Ketones in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful analytical tool for the characterization and application of trifluoromethyl ketones in the field of drug discovery. The unique properties of the fluorine-19 nucleus, combined with the prevalence of the trifluoromethyl group in modern pharmaceuticals, make this technique indispensable for structural elucidation, purity assessment, and the investigation of biomolecular interactions.

Introduction to ¹⁹F NMR of Trifluoromethyl Ketones

The trifluoromethyl (-CF₃) group is a common motif in pharmacologically active compounds, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. ¹⁹F NMR spectroscopy offers a highly sensitive and selective method for probing the local environment of the -CF₃ group. The key advantages of ¹⁹F NMR include:

-

High Natural Abundance and Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H NMR.

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a large range (several hundred ppm), which provides excellent signal dispersion and sensitivity to subtle changes in the electronic environment.[1][2]

-

No Endogenous Background: Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, enabling the clear detection of fluorinated molecules in complex biological matrices.[3][4]

Trifluoromethyl ketones, in particular, are a class of compounds that have garnered significant interest as potent enzyme inhibitors, often acting as transition-state analogs.[5] ¹⁹F NMR is a crucial technique for studying the interactions of these inhibitors with their target enzymes.

Understanding ¹⁹F NMR Chemical Shifts of Trifluoromethyl Ketones

The chemical shift (δ) of the ¹⁹F signal in a trifluoromethyl ketone is highly dependent on its molecular structure and environment. Factors such as conjugation, ring strain, and solvent polarity can significantly influence the resonance frequency.

Structural Effects on Chemical Shifts

The electronic environment surrounding the -CF₃ group is the primary determinant of its chemical shift. Deshielding effects, which result in a downfield shift (less negative ppm values), are typically observed when the trifluoromethyl group is conjugated with other functionalities.

| Class of Trifluoromethyl Ketone | Typical ¹⁹F Chemical Shift Range (ppm) | Notes |

| Isolated α,α,α-Trifluorocarbonyl Species | -76 to -78 | R-CO-CF₃ where R is an alkyl or aryl group.[6] |

| α,β-Unsaturated Trifluoromethyl Ketones | ~ -77.7 to -78.6 | The presence of an alkenyl unit in conjugation with the TFA group deshields the −CF₃ group.[6] |

| Acyclic Trifluoromethyl-β-dicarbonyls | -76 to -78 | Exists in a keto-enol tautomeric equilibrium.[6] |

| 2-Trifluoroacetylcycloalkanones | -72.1 to -81.0 | Chemical shift is modulated by ring size and the keto-enol equilibrium.[6] |

| Fused-Ring Trifluoroacetylated Ketones | ~ -68.5 to -73.2 | Extended conjugation and substrate topology lead to further deshielding.[6] |

| Trifluoroacetophenones | Can vary up to 10 ppm | Conjugation with the aromatic ring significantly influences the chemical shift.[6] |

Environmental Effects on Chemical Shifts

The chemical shift of a trifluoromethyl group is also sensitive to its local environment, a property that is exploited in drug discovery to study binding events.

-

Solvent Effects: The polarity of the solvent can influence the chemical shift. More polar solvents can lead to greater deshielding of the -CF₃ group.

-

Binding to a Macromolecule: When a trifluoromethyl ketone binds to a protein or other macromolecule, the change in the local environment typically results in a change in the ¹⁹F chemical shift, line width, or relaxation properties.[3] This provides a powerful method for detecting and quantifying binding affinity.

Experimental Protocols for ¹⁹F NMR Analysis

Obtaining high-quality, reproducible ¹⁹F NMR data requires careful attention to the experimental setup. The following is a generalized protocol for the analysis of trifluoromethyl ketones.

Sample Preparation

-

Dissolve the Sample: Dissolve approximately 5-10 mg of the trifluoromethyl ketone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or an aqueous buffer) in a clean, dry vial.

-

Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluoroacetic acid).

-

Transfer to NMR Tube: Transfer the homogenous solution to a clean, dry 5 mm NMR tube.

-

Cap the Tube: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

| Parameter | Recommended Setting | Purpose |

| Spectrometer Frequency | 376 MHz (for a 400 MHz ¹H instrument) | The resonance frequency of the ¹⁹F nucleus at the given field strength. |

| Solvent | As per sample preparation | Ensure the instrument is locked to the deuterium signal of the solvent. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |

| Pulse Program | Standard single-pulse experiment (e.g., 'zg') | A simple pulse-acquire sequence is usually sufficient. |

| Decoupling | Proton-decoupled | To simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a singlet for the -CF₃ group. |

| Spectral Width (sw) | ~500,000 Hz for unknowns; adjust as needed | The ¹⁹F chemical shift range is wide, so a large initial spectral width is recommended to locate the signal.[7] |

| Transmitter Offset (tof) | Centered on the expected chemical shift region | To ensure the signal is within the excitation window of the pulse. |

| Number of Scans (nt) | 8 to 64 (signal dependent) | Average multiple scans to improve the signal-to-noise ratio. |

| Relaxation Delay (d1) | 1-5 seconds | Allows for full relaxation of the fluorine nuclei between scans, crucial for accurate integration. |

| Acquisition Time (aq) | 2-4 seconds | The duration of data collection. |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift axis. While CFCl₃ (0 ppm) is the traditional standard, it is often more convenient to use an external or internal secondary standard.

-

Integration: Integrate the area under the peaks to obtain quantitative information about the relative number of fluorine nuclei.

Applications in Drug Discovery and Development

¹⁹F NMR analysis of trifluoromethyl ketones is a versatile tool in the drug discovery pipeline, from initial hit identification to lead optimization.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-affinity molecules (fragments) are screened for binding to a biological target. ¹⁹F NMR is an excellent primary screening method for fluorinated fragments.[1][8]

-

Hit Identification: A change in the ¹⁹F NMR signal of a trifluoromethyl ketone upon addition of the target protein indicates binding.

-

Competition Binding Assays: Once a fluorinated hit is identified, it can be used as a "spy" molecule in competition experiments to screen non-fluorinated compounds that bind to the same site.[8]

Enzyme Inhibition and Mechanistic Studies

Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases, where they form a stable hemiacetal or hemiketal adduct with an active site residue.[5] ¹⁹F NMR can be used to:

-

Confirm Covalent Adduct Formation: The formation of a covalent bond with the enzyme results in a significant change in the ¹⁹F chemical shift, providing direct evidence of the inhibitory mechanism.

-

Determine Inhibition Constants (Kᵢ): By titrating the enzyme with the trifluoromethyl ketone inhibitor and monitoring the changes in the ¹⁹F NMR spectrum, it is possible to determine the binding affinity.

-

Measure Kinetics: Real-time ¹⁹F NMR experiments can be used to monitor the rates of association (kₒₙ) and dissociation (kₒff) of the inhibitor with the enzyme.[9]

In-Cell NMR

A significant advantage of ¹⁹F NMR is its applicability in complex biological environments, including intact cells.[4][10] In-cell ¹⁹F NMR allows for:

-

Target Engagement Studies: The binding of a trifluoromethyl ketone to its intracellular target can be directly observed in living cells.[4]

-

Assessment of Bioavailability: The concentration of the free drug inside the cell can be quantified.

-

Detection of Off-Target Interactions: The appearance of new ¹⁹F signals can indicate binding to other cellular components.[10]

Conclusion

¹⁹F NMR spectroscopy is a robust and information-rich technique for the analysis of trifluoromethyl ketones. Its high sensitivity, wide chemical shift window, and lack of biological background make it an invaluable tool for drug discovery professionals. From the initial identification of fragment hits to detailed mechanistic studies and the confirmation of target engagement in a cellular environment, ¹⁹F NMR provides critical insights that can accelerate the development of new and effective therapeutics. The continued development of NMR methodologies and the increasing prevalence of organofluorine compounds in medicinal chemistry ensure that ¹⁹F NMR will remain a cornerstone of modern drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. F19 detection [nmr.chem.ucsb.edu]

- 8. mdpi.com [mdpi.com]

- 9. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pathways of the heterocyclic ketone, 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone. Understanding the fragmentation patterns of this and related molecules is crucial for their identification and structural elucidation in complex matrices, a common challenge in drug discovery and development. This document outlines the predicted fragmentation mechanisms under common ionization techniques, presents the data in a structured format, and provides detailed experimental protocols for replication and further investigation.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound (Molecular Formula: C₆H₄F₃NO, Exact Mass: 163.02 g/mol ) is anticipated to be influenced by the presence of the pyrrole ring, the trifluoroacetyl group, and the ketone linkage. The following tables summarize the predicted major fragment ions and their hypothetical relative abundances under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. These predictions are based on established fragmentation principles of similar chemical structures.

Electron Ionization (EI) Fragmentation

EI is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.

| m/z | Proposed Fragment Ion | Proposed Structure | Hypothetical Relative Abundance (%) |

| 163 | [M]⁺˙ (Molecular Ion) | [C₆H₄F₃NO]⁺˙ | 45 |

| 135 | [M - CO]⁺˙ | [C₅H₄F₃N]⁺˙ | 15 |

| 94 | [M - CF₃]⁺ | [C₅H₄NO]⁺ | 100 (Base Peak) |

| 69 | [CF₃]⁺ | [CF₃]⁺ | 30 |

| 67 | [C₄H₅N]⁺˙ | Pyrrole radical cation | 25 |

| 66 | [C₄H₄N]⁺ | Pyrrolyl cation | 80 |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation | 20 |

Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that typically results in less fragmentation, with the protonated molecule often being the most abundant ion. The fragmentation data presented here is for tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Product Ion | Hypothetical Relative Abundance (%) |

| 164 | 136 | CO | [C₅H₅F₃N]⁺ | 20 |

| 164 | 94 | CF₃CHO | [C₄H₄N]⁺ | 100 (Base Peak) |

| 164 | 67 | CF₃CO | [C₄H₅N]⁺ | 40 |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.

-

Working Solution for GC-MS (EI): Dilute the stock solution with the same solvent to a final concentration of approximately 10-100 µg/mL.

-

Working Solution for LC-MS (ESI): Dilute the stock solution with a solvent mixture compatible with the liquid chromatography mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI

-

Gas Chromatograph (GC) Conditions:

-

Injection Port Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

-

Mass Spectrometer (MS) Conditions (EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-400

-

Scan Speed: 1000 amu/s

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometer (MS) Conditions (ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range (Full Scan): m/z 50-500

-

MS/MS Conditions:

-

Precursor Ion Selection: m/z 164

-

Collision Energy: 10-30 eV (optimized for desired fragmentation)

-

Collision Gas: Argon

-

-

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathways of this compound.

Caption: Proposed EI fragmentation pathway of this compound.

An In-depth Technical Guide to the Physical Characteristics of 2-Trifluoroacetylpyrrole

Note to the Reader: The scientific literature and chemical databases predominantly provide data for 2-trifluoroacetylpyrrole, with limited to no information available for the 3-trifluoroacetylpyrrole isomer. This guide focuses on the well-documented 2-trifluoroacetylpyrrole, which is the likely compound of interest for research and development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-trifluoroacetylpyrrole. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental context, and clear visual representation of its synthesis.

Core Physical and Chemical Properties

2-Trifluoroacetylpyrrole is a substituted pyrrole derivative characterized by the presence of an electron-withdrawing trifluoroacetyl group at the second position of the pyrrole ring.[1][2] This substitution significantly influences its chemical reactivity and physical properties.[2] The compound typically appears as an off-white to light brown solid at temperatures below 48°C and transitions to a liquid state above 50°C.[1][3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical data for 2-trifluoroacetylpyrrole, compiled from various chemical data sources.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO | [1][2][3] |

| Molecular Weight | 163.10 g/mol | [5][6][7] |

| Melting Point | 48-50 °C (lit.) | [1][3][4][5][6][8] |

| Boiling Point | 193.9 ± 35.0 °C (Predicted) | [1][3][4] |

| Density | 1.409 ± 0.06 g/cm³ (Predicted) | [1][3][4] |

| pKa | 13.58 ± 0.50 (Predicted) | [1][3][4] |

| Form | Solid | [1][3][5][6] |

| Appearance | Off-white to light brown | [1][3][4] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1][3][4] |

| CAS Number | 2557-70-2 | [1][5][6][7] |

Experimental Protocols

A prevalent method for the synthesis of 2-trifluoroacetylpyrrole involves the electrophilic acylation of pyrrole using trifluoroacetic anhydride (TFAA).[1][4][6][9] This reaction is notable for its rapid kinetics.[9]

Synthesis of 2-Trifluoroacetylpyrrole via Trifluoroacetylation:

-

Reactants:

-

Pyrrole

-

Trifluoroacetic Anhydride (TFAA)

-

-

Procedure:

-

A solution of the chosen solvent (e.g., benzene or dichloromethane) is prepared.

-

The solution is cooled to a reduced temperature, typically 0°C or -15°C, under an inert atmosphere such as argon.[1][10]

-

Pyrrole is introduced into the cooled solvent.

-

Trifluoroacetic anhydride (TFAA) is added to the solution. The high reactivity of pyrrole towards electrophilic substitution facilitates a rapid reaction with TFAA.[9]

-

The reaction proceeds to yield 2-trifluoroacetylpyrrole as the primary product. It is important to manage the reaction conditions carefully, as the high reactivity of pyrrole can lead to the formation of polymeric byproducts, especially in the presence of acid catalysts.[9]

-

Characterization Methods:

Following synthesis, the structure and purity of the resulting pyrrole derivatives are typically confirmed using a variety of analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy[11]

-

Electrospray Ionization Mass Spectrometry (ESI-MS)[11]

-

UV-VIS Spectrophotometry[11]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-trifluoroacetylpyrrole.

Caption: Workflow for the synthesis and characterization of 2-trifluoroacetylpyrrole.

References

- 1. 2-(TRIFLUOROACETYL)PYRROLE | 2557-70-2 [m.chemicalbook.com]

- 2. CAS 2557-70-2: 2-(trifluoroacetyl)pyrrole | CymitQuimica [cymitquimica.com]

- 3. 2557-70-2 CAS MSDS (2-(TRIFLUOROACETYL)PYRROLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-(TRIFLUOROACETYL)PYRROLE CAS#: 2557-70-2 [m.chemicalbook.com]

- 5. 2-(三氟乙酰基)吡咯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(Trifluoroacetyl)pyrrole 99 2557-70-2 [sigmaaldrich.com]

- 7. 2-(TRIFLUOROACETYL)PYRROLE | 2557-70-2 | INDOFINE Chemical Company [indofinechemical.com]

- 8. labsolu.ca [labsolu.ca]

- 9. scite.ai [scite.ai]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of the novel compound 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethanone. Due to the novelty of this molecule, specific quantitative solubility data is not yet extensively available in published literature. Therefore, this document provides a comprehensive framework for understanding and determining its solubility in various organic solvents. It includes a theoretical analysis of its structural components to predict solubility behavior, a detailed experimental protocol for solubility determination, and a template for data presentation.

Theoretical Solubility Profile

The solubility of this compound is governed by the interplay of its distinct functional groups: the pyrrole ring, the trifluoromethyl group, and the ketone group. The principle of "like dissolves like" provides a foundation for predicting its behavior in different classes of organic solvents.

-

Pyrrole Ring: The pyrrole ring is an aromatic heterocycle containing a secondary amine. While pyrrole itself has limited solubility in water, it is miscible with many organic solvents.[1] The N-H group can participate in hydrogen bonding, suggesting potential solubility in protic solvents.

-

Ketone Group: The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.

-

Trifluoromethyl Group (-CF3): This group is highly electronegative and electron-withdrawing, which can influence the overall polarity of the molecule. Fluorinated groups can also lead to distinct intermolecular interactions, sometimes enhancing solubility in specific fluorinated or non-polar solvents.

Based on these structural features, a qualitative solubility prediction is as follows:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the potential for hydrogen bonding with the pyrrole N-H and the ketone's carbonyl group.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Tetrahydrofuran): Good solubility is anticipated due to dipole-dipole interactions with the polar ketone group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While the pyrrole ring has some non-polar character, the polar ketone and trifluoromethyl groups will likely limit miscibility with non-polar solvents.[3]

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in the peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument for concentration measurement.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.[4]

-

-

Sample Preparation for Analysis:

-

Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Calculation:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

A thorough search of scientific databases did not yield any information on established signaling pathways or specific biological logical relationships involving this compound. This is not unexpected for a novel compound. As research into the bioactivity of this molecule progresses, such pathways may be elucidated. The diagram below represents a generic logical flow for investigating a new chemical entity in a drug discovery context.

Caption: Logical workflow for new chemical entity investigation.

References

Stability of 3-Trifluoroacetylpyrrole Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract